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molecular formula C13H20N2 B1275746 1-benzyl-N-methylpiperidin-4-amine CAS No. 7006-50-0

1-benzyl-N-methylpiperidin-4-amine

Cat. No. B1275746
M. Wt: 204.31 g/mol
InChI Key: RGEQSTMITLEXKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05795894

Procedure details

To a solution of 1-benzyl-4-piperidone (1.9 g, 10 mmol) in MeOH (10 ml) were added methylamine (8 ml, 16 mmol) and 3 Å molecular sieves. After stirring at RT for 1 h, the reaction was cooled in an ice-bath and 4N HCl in dioxane (2.5 ml, 10 mmole) and NaCNBH3 (1.2 g, 20 mmol) were added. The reaction was stirred at RT overnight. After the reaction was complete, H2O was added the pH was adjusted to 10 with 50% NaOH solution. The product was extracted with EtOAc (100 ml, 3×)from aqueous solution and combined. The combined organic solution was washed with brine, dried over MgSO4, filtered and concentrated to give an oil which was purified by silica flash chromatography, eluting with 8% saturated NH3 /MeOH in CH2Cl2 to give 4-methylamino-1-benzyl piperidine (1.77 g, 8.66 mmol, 86%). FAB Mass [M+1]+35Cl 205.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CN.Cl.O1CCOCC1.[BH3-][C:25]#[N:26].[Na+].[OH-].[Na+]>CO.O>[CH3:25][NH:26][CH:11]1[CH2:12][CH2:13][N:8]([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:9][CH2:10]1 |f:4.5,6.7|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Name
Quantity
8 mL
Type
reactant
Smiles
CN
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
2.5 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
1.2 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled in an ice-bath
STIRRING
Type
STIRRING
Details
The reaction was stirred at RT overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with EtOAc (100 ml, 3×)from aqueous solution
WASH
Type
WASH
Details
The combined organic solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was purified by silica flash chromatography
WASH
Type
WASH
Details
eluting with 8% saturated NH3 /MeOH in CH2Cl2

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CNC1CCN(CC1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.66 mmol
AMOUNT: MASS 1.77 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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